molecular formula C14H20N4O5 B12656289 (2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12656289
M. Wt: 324.33 g/mol
InChI Key: HKAQTSYITLEJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate" features a piperazine core substituted with two distinct functional groups:

  • A 2,5-dioxopyrrolidin-1-yl moiety at the carboxylate position, which is a five-membered lactam ring known for its electrophilic reactivity, often exploited in prodrug design or covalent binding applications.
  • A 2-(azetidin-1-yl)acetyl group at the piperazine nitrogen, introducing a strained four-membered azetidine ring. Azetidine’s compact structure can enhance metabolic stability and influence target binding kinetics compared to bulkier substituents .
  • Coupling reactions (e.g., using HBTU or HATU) to attach acetylated substituents to the piperazine backbone .
  • Deprotection strategies (e.g., trifluoroacetic acid for tert-butyl carbamate removal) to unmask reactive amines .

Properties

Molecular Formula

C14H20N4O5

Molecular Weight

324.33 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H20N4O5/c19-11-2-3-12(20)18(11)23-14(22)17-8-6-16(7-9-17)13(21)10-15-4-1-5-15/h1-10H2

InChI Key

HKAQTSYITLEJEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC(=O)N2CCN(CC2)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is structurally characterized by a piperazine ring substituted at the 4-position with a 2-(azetidin-1-yl)acetyl group and a carboxylate activated as an NHS ester (2,5-dioxopyrrolidin-1-yl). The preparation typically involves:

  • Synthesis of the 4-[2-(azetidin-1-yl)acetyl]piperazine intermediate.
  • Activation of the carboxylic acid group to the NHS ester.

This approach leverages well-established amide coupling and esterification chemistry.

Preparation of 4-[2-(azetidin-1-yl)acetyl]piperazine Intermediate

The key intermediate is prepared by acylation of piperazine with a 2-(azetidin-1-yl)acetyl moiety. The azetidine ring, a four-membered nitrogen heterocycle, is introduced via nucleophilic substitution or reductive amination methods using azetidine derivatives.

Typical steps include:

  • Protection of piperazine nitrogen atoms if necessary.
  • Reaction of piperazine with 2-bromoacetyl chloride or 2-chloroacetyl chloride to introduce the acetyl group.
  • Subsequent nucleophilic substitution with azetidine or azetidine derivatives to install the azetidin-1-yl group.

This sequence ensures selective functionalization at the 4-position of piperazine.

Activation of Carboxylic Acid to NHS Ester

The carboxylic acid group on the piperazine ring is converted to the active ester using N-hydroxysuccinimide (NHS) and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

The general procedure involves:

  • Dissolving the carboxylic acid intermediate in anhydrous solvent (e.g., dichloromethane or dimethylformamide).
  • Adding NHS and a coupling agent under inert atmosphere.
  • Stirring at room temperature or slightly elevated temperature until the reaction completes.
  • Purification by extraction and chromatography to isolate the NHS ester.

This method is widely used for preparing activated esters for peptide coupling and other bioconjugation reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acylation of piperazine 2-bromoacetyl chloride, base (e.g., triethylamine) DCM or DMF 0–25°C 2–4 h 70–85 Control of temperature critical to avoid overreaction
Azetidine substitution Azetidine or azetidine hydrochloride, base (e.g., K2CO3) DMF or MeCN 50–80°C 6–12 h 65–80 Excess azetidine improves substitution efficiency
NHS ester formation NHS, DCC or HATU DCM or DMF 0–25°C 4–12 h 75–90 Reaction monitored by TLC or HPLC

Analytical and Purification Techniques

  • Monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Purification: Column chromatography on silica gel or preparative HPLC is used to purify intermediates and final products.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy confirm structure and purity.

Research Findings and Optimization

  • The use of HATU as a coupling reagent for NHS ester formation improves reaction efficiency and yield compared to traditional DCC methods, reducing side reactions and urea byproduct formation.
  • Solvent choice impacts reaction rate and purity; DMF is preferred for azetidine substitution due to better solubility of reagents.
  • Temperature control during acylation prevents poly-substitution and degradation of sensitive azetidine rings.
  • Recent literature emphasizes the importance of anhydrous conditions and inert atmosphere to prevent hydrolysis of activated esters.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference Notes
Piperazine Acylation 2-bromoacetyl chloride, triethylamine DCM, 0–25°C, 2–4 h 4-(2-bromoacetyl)piperazine intermediate Standard acylation chemistry
Azetidine Introduction Azetidine, K2CO3 DMF, 50–80°C, 6–12 h 4-[2-(azetidin-1-yl)acetyl]piperazine Nucleophilic substitution
NHS Ester Formation NHS, HATU or DCC DCM or DMF, 0–25°C, 4–12 h (2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate Activated ester for coupling

Chemical Reactions Analysis

Core Structural Analysis

The compound comprises three key components:

  • 2,5-dioxopyrrolidin-1-yl group : A succinimide derivative with two ketone groups.

  • Piperazine-1-carboxylate moiety : A six-membered amine ring with a carboxylate ester linkage.

  • 2-(azetidin-1-yl)acetyl fragment : A four-membered azetidine ring connected via an acetyl bridge.

These components suggest a synthesis involving amide bond formation , esterification , and coupling reactions .

Key Reaction Steps

StepReaction TypeReagents/ConditionsPurposeReference Source
1Amide Coupling EDC/HOBt, DMF, rt, 24 hActivate piperazine carboxylate for coupling
2Acetyl Transfer Azetidine derivative (e.g., azetidin-1-yl acetyl chloride), THF, rt, 2–4 hIntroduce azetidin-1-yl acetyl group
3Esterification 2,5-dioxopyrrolidin-1-yl chloride, DMAP, DCM, 0°C–rt, 2–3 hAttach 2,5-dioxopyrrolidin-1-yl group

Amide Coupling

The piperazine carboxylate undergoes activation via Esterification (e.g., using EDC/HOBt) to form an active ester intermediate. This facilitates nucleophilic attack by the azetidine acetyl group, forming the amide bond.

Azetidine Acetyl Transfer

Azetidine derivatives (e.g., azetidin-1-yl acetyl chloride) react with the activated piperazine carboxylate under mild conditions (e.g., THF, rt). The reaction leverages the electrophilicity of the acetyl chloride to transfer the azetidine group.

Esterification of 2,5-Dioxopyrrolidin-1-yl

The final esterification step involves coupling the piperazine intermediate with a 2,5-dioxopyrrolidin-1-yl chloride. This reaction typically proceeds under basic conditions (e.g., DMAP, DCM) to ensure selective ester formation.

Critical Reaction Considerations

  • Steric Hindrance : The azetidine ring’s small size (four-membered) may lead to ring strain, requiring precise control of reaction conditions to avoid side reactions.

  • Functional Group Compatibility : The ketone groups in the 2,5-dioxopyrrolidin-1-yl moiety must be protected during coupling steps to prevent unintended reactivity.

  • Purification Challenges : The complex structure necessitates advanced purification techniques (e.g., HPLC) to isolate the final product.

Structural Validation

Post-synthesis, structural confirmation can be achieved via:

  • NMR spectroscopy : To verify amide and ester bond formations.

  • Mass spectrometry : To confirm molecular weight (e.g., 504.5 g/mol for analogous compounds ).

  • X-ray crystallography : To resolve spatial arrangements of the azetidine and piperazine rings.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione framework. Research indicates that these compounds exhibit broad-spectrum activity against seizures in various animal models. For instance, a focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant effects in the maximal electroshock (MES) test and the pentylenetetrazole-induced seizure model. One compound showed an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating strong potential for epilepsy treatment .

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have shown significant antinociceptive activity. In vivo studies demonstrated that selected derivatives could effectively reduce pain responses in formalin-induced tonic pain models. The mechanisms underlying this activity may involve the inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The incorporation of specific functional groups has been shown to enhance their pharmacological profiles. For example, the addition of aromatic rings has been linked to improved activity in seizure models, suggesting that structural modifications can significantly impact therapeutic outcomes .

Several case studies have explored the therapeutic potential of pyrrolidine derivatives:

  • Hybrid Compounds for Epilepsy : A study developed a series of hybrid compounds based on the pyrrolidine-2,5-dione core, which showed enhanced anticonvulsant activity compared to existing antiepileptic drugs like ethosuximide and levetiracetam. These hybrids were designed to combine structural fragments from known effective drugs .
  • Preclinical Models : In preclinical trials using mouse models, specific derivatives exhibited not only anticonvulsant properties but also significant efficacy in pain management. The results suggest a multitargeted approach could be beneficial for developing new therapies for epilepsy and neuropathic pain .

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of dioxopyrrolidinyl and azetidinyl groups. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate 2,5-Dioxopyrrolidinyl + 2-(azetidin-1-yl)acetyl ~380 (estimated) Combines electrophilic lactam with a strained azetidine; potential for dual reactivity.
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2,5-Dioxopyrrolidinyl + 4-fluorophenyl 363.37 Retains dioxopyrrolidinyl but substitutes azetidine with a fluorophenyl group.
tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 4-Chlorophenoxyacetyl 368.84 Lacks lactam rings; phenoxy group may enhance lipophilicity.
Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate Piperidinone + diphenyl substituents 477.59 Bulky, aromatic substituents; likely impacts solubility and target affinity.
Methyl (3R)-4-[(3,4-dichlorophenyl)acetyl]-3-[(pyrrolidin-1-yl)methyl]piperazine-1-carboxylate Dichlorophenylacetyl + pyrrolidinylmethyl 419.33 Chlorinated aromatic group with a flexible pyrrolidine side chain.

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring, an azetidine moiety, and a dioxopyrrolidinyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

1. Structural Overview

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C14H20N4O5
Molecular Weight 324.33 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate
Canonical SMILES C1CN(C1)CC(=O)N2CCN(CC2)C(=O)ON3C(=O)CCC3=O

The biological activity of (2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways and cellular responses.
  • Gene Expression Alteration : The compound has been shown to affect gene expression related to various biological processes, potentially leading to therapeutic effects.

3.1 Antimicrobial and Antiviral Properties

Research indicates that derivatives of this compound exhibit antimicrobial and antiviral activities. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various pathogens, suggesting potential applications in treating infections.

3.2 Anticancer Activity

The compound has been explored for its anticancer properties:

  • A study identified that related pyrrolidine derivatives demonstrated significant cytotoxic effects against cancer cell lines.
  • The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways.

3.3 Anticonvulsant and Antinociceptive Effects

Recent investigations have highlighted the anticonvulsant and antinociceptive activities of (2,5-Dioxopyrrolidin-1-yl) derivatives:

  • In vivo studies using mouse models demonstrated that certain derivatives effectively reduced seizure frequency and intensity in models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures.
Compound ED50 MES (mg/kg) ED50 PTZ (mg/kg) Notes
Compound 2223.759.4Most potent in the series studied

Case Study 1: Anticonvulsant Activity

In a focused study on hybrid pyrrolidine derivatives, one compound exhibited an ED50 of 23.7 mg/kg in the MES model and showed broad-spectrum protective activity against seizures. This suggests a promising therapeutic profile for epilepsy treatment.

Case Study 2: Anticancer Potential

A related study assessed the anticancer efficacy of compounds derived from similar scaffolds. Results indicated a significant reduction in tumor cell viability across multiple cancer types, reinforcing the potential of these compounds in cancer therapy.

5. Comparison with Similar Compounds

The biological activity of (2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate can be compared with other compounds featuring similar structural elements:

Compound Name Biological Activity Unique Features
(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpiperazin-1-yl)acetateModerate anticancer activityDifferent substituents on piperazine ring
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamideAntimicrobial propertiesVariation in acyl group

Q & A

Basic: What are the recommended synthetic routes for (2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the piperazine core is functionalized with 2-(azetidin-1-yl)acetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). The resulting intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl carbonate (a succinimide-based activating agent) to form the carboxylate ester linkage. Key steps include:

  • Activation: Use of carbodiimides (e.g., DCC) or succinimide esters to facilitate amide/ester bond formation.
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Refer to analogous procedures in (hydrazide synthesis) and (chloroacetyl-piperazine coupling) for optimization strategies .

Basic: What spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the azetidine (δ ~3.5–4.0 ppm), piperazine (δ ~2.5–3.5 ppm), and dioxopyrrolidinyl (δ ~2.7–3.0 ppm) moieties.
    • ¹³C NMR: Confirm carbonyl groups (C=O at ~165–175 ppm) and quaternary carbons.
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-Ray Crystallography: For unambiguous confirmation, single-crystal X-ray analysis (as used in for related pyrrolidones) is ideal if suitable crystals are obtained .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates for azetidine-piperazine coupling.
  • Temperature Control: Maintain 0–5°C during acid chloride reactions to minimize side products.
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
  • Work-Up: Neutralize excess reagents with aqueous NaHCO₃ and employ liquid-liquid extraction for efficient isolation.
    highlights similar optimizations for chloroacetyl-piperazine derivatives .

Advanced: What strategies can address discrepancies in biological activity data among structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., azetidine vs. pyrrolidine) and assess activity trends.
  • Purity Validation: Ensure >95% purity via HPLC (C18 column, UV detection at 254 nm) to exclude impurities affecting bioassays.
  • Solubility Testing: Use DMSO stocks with controlled dilution in assay buffers to avoid aggregation.
    observed varying nootropic activity in pyrrolidone analogs, emphasizing the need for rigorous SAR and purity controls .

Advanced: How does the compound's stability under varying pH and temperature conditions affect experimental outcomes?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffer at 40°C for 24h). Monitor degradation via LC-MS.
  • Thermal Stability: Store at –20°C under argon to prevent hydrolysis of the dioxopyrrolidinyl ester.
  • Hygroscopicity: Use desiccants during storage; and note risks of moisture-induced decomposition .

Advanced: What computational methods aid in predicting the compound's reactivity and interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for nootropic activity).
  • DFT Calculations: Analyze transition states for hydrolysis or nucleophilic substitution (e.g., Gaussian 09 with B3LYP/6-31G* basis set).
  • QSAR Models: Corrogate electronic (HOMO/LUMO) and steric parameters (logP, TPSA) with bioactivity data.
    ’s structural comparisons provide a basis for such analyses .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Exposure Limits: Follow OSHA guidelines for airborne particulates; and emphasize skin/eye irritation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.